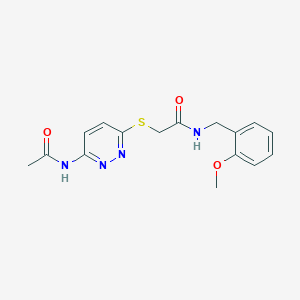

2-((6-acetamidopyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide

Description

2-((6-Acetamidopyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide is a synthetic acetamide derivative featuring a pyridazine core substituted with an acetamido group at position 6 and a thioether-linked acetic acid moiety. This compound is structurally designed to exploit interactions with biological targets through its heterocyclic and aromatic substituents.

Properties

IUPAC Name |

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c1-11(21)18-14-7-8-16(20-19-14)24-10-15(22)17-9-12-5-3-4-6-13(12)23-2/h3-8H,9-10H2,1-2H3,(H,17,22)(H,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJLIWYPTFOCOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(C=C1)SCC(=O)NCC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-acetamidopyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

Introduction of the Acetamido Group: The acetamido group can be introduced via acylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Thioether Formation: The thioether linkage is formed by reacting a thiol derivative with a suitable electrophile, such as an alkyl halide.

Final Coupling: The final step involves coupling the pyridazine derivative with the thioether and acetamido groups to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-((6-acetamidopyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The acetamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving pyridazine derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((6-acetamidopyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Triazinoindole-Based Thioacetamides ()

Compounds such as N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23) and 2-((8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (27) share the thioacetamide backbone but differ in their heterocyclic cores (triazinoindole vs. pyridazine). Key distinctions include:

- Electronic Effects: The electron-deficient pyridazine in the target compound may exhibit different hydrogen-bonding or π-π stacking interactions compared to the fused triazinoindole system, which has extended aromaticity.

- Substituent Impact : Bromine atoms in compounds 25 and 27 increase molecular weight (e.g., 27: ~520 g/mol) and may reduce solubility compared to the target compound’s methoxybenzyl group .

Indol-3-yl Thioacetamides ()

Examples like 2-((6-bromo-1H-indol-3-yl)thio)-N-(2-methoxybenzyl)acetamide (6c5) and 2-((7-bromo-1H-indol-3-yl)thio)-N-(3,4-dichlorobenzyl)acetamide (6c8) highlight the role of indole substituents:

- Bioactivity Clues : Indole derivatives often target serotonin receptors or enzymes like laccases. The target compound’s pyridazine core may shift selectivity toward kinases or proteases.

- Purity and Characterization : These compounds were purified to 95.5–99.5% purity, with HRMS data (e.g., 6c5: experimental 427.0107 vs. calculated 427.0086) confirming structural integrity, a standard also expected for the target compound .

Functional Analogues with Modified Aromatic Substituents

CD73 Inhibitors with Biaryl Scaffolds ()

Compounds such as 2-((3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide (1c) demonstrate how substituents like 4-methoxyphenyl enhance solubility and target engagement. Compared to the target compound:

- Solubility : The 4-methoxy groups in 1c improve aqueous solubility, whereas the 2-methoxybenzyl group in the target compound may prioritize lipophilicity for blood-brain barrier penetration.

- Synthesis Complexity : CD73 inhibitors required multi-step syntheses under controlled conditions (e.g., DMF, K₂CO₃, 50°C), suggesting the target compound’s synthesis might be less resource-intensive .

Benzofuran–Oxadiazole Hybrids ()

The target compound’s pyridazine moiety could similarly be optimized for antimicrobial or anticancer applications, though its efficacy would depend on substituent tuning .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Assumed based on analogous syntheses; †Estimated from structural formula.

Key Research Findings

- Synthesis Efficiency : Compounds with simpler cores (e.g., indole, pyridazine) achieve ≥95% purity more consistently than multi-heterocyclic derivatives .

- Bioactivity Trends : Thioacetamides with electron-withdrawing groups (e.g., bromine, chlorine) show enhanced target binding but may suffer from pharmacokinetic limitations .

- Structural Flexibility : The 2-methoxybenzyl group balances lipophilicity and steric bulk, making it a versatile substituent for CNS-targeted agents .

Biological Activity

2-((6-acetamidopyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to compile and analyze existing research findings regarding its biological activity, including synthesis, mechanisms, and therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H18N4O4S

- Molecular Weight : 362.4 g/mol

The structure features a pyridazine moiety linked to a thioether and an acetamide group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 2-((6-acetamidopyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide exhibit various biological activities, including:

- Antimicrobial Properties : Some derivatives have shown promising antifungal and antibacterial activities.

- Enzyme Inhibition : Certain studies suggest potential as inhibitors for specific enzymes like Protein Tyrosine Phosphatase (PTP), which is relevant in diabetes management.

- Cytotoxic Effects : Investigations into cytotoxicity against cancer cell lines are ongoing.

Antimicrobial Activity

In a study examining various acetamide derivatives, certain compounds demonstrated significant antifungal activity against Candida species. The structure-activity relationship (SAR) indicated that modifications in the thioether group could enhance efficacy against microbial pathogens .

Enzyme Inhibition

A notable study focused on the inhibition of PTP1B, a target for diabetes treatment. The synthesized derivatives were screened for their inhibitory effects, with some compounds showing IC50 values in the low micromolar range. For instance, NM-03 exhibited an IC50 value of 4.48 µM, indicating strong potential as a lead compound for further development .

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines. Preliminary results suggest that certain derivatives of the compound may induce apoptosis in these cells, although further studies are required to elucidate the underlying mechanisms.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.